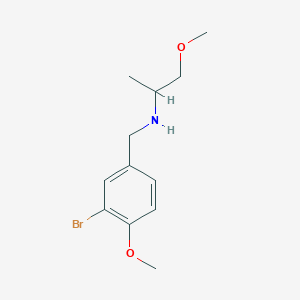

(3-Bromo-4-methoxybenzyl)(2-methoxy-1-methylethyl)amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of similar compounds typically involves multiple steps, including nitration, conversion from the nitro group to an amine, and bromination . The exact synthesis process for “(3-Bromo-4-methoxybenzyl)(2-methoxy-1-methylethyl)amine” may vary.Molecular Structure Analysis

The molecular structure of “(3-Bromo-4-methoxybenzyl)(2-methoxy-1-methylethyl)amine” is defined by its molecular formula, C12H18BrNO2. Detailed structural analysis would require more specific data such as 3D molecular models or X-ray crystallography studies.Chemical Reactions Analysis

The chemical reactions involving “(3-Bromo-4-methoxybenzyl)(2-methoxy-1-methylethyl)amine” can include free radical reactions, nucleophilic substitution, and oxidation . The exact reactions would depend on the conditions and reagents used.Wissenschaftliche Forschungsanwendungen

Organic Synthesis

This compound can serve as an intermediate in the synthesis of more complex organic molecules. Its benzylic position is particularly reactive due to the presence of a bromine atom, which can undergo various substitution reactions to introduce different functional groups . This reactivity can be harnessed in the synthesis of pharmaceuticals, agrochemicals, and polymers.

Medicinal Chemistry

In medicinal chemistry, the compound’s structure could be modified to create new drug candidates. The methoxy groups may influence the lipophilicity of the molecule, affecting its ability to cross cell membranes and potentially altering its pharmacokinetic properties .

Material Science

The amine group in the compound can be used to bind to certain substrates or to form polymers with specific properties. For instance, it could be utilized in the creation of novel coatings or adhesives that require a balance of hydrophobic and hydrophilic properties .

Catalysis

The compound could act as a ligand for transition metals, forming complexes that are useful in catalysis. Such complexes might be applied in various chemical reactions, including those that are important for environmental sustainability, like the reduction of carbon dioxide .

Analytical Chemistry

Derivatives of this compound could be developed as analytical reagents. For example, they could be used in chromatography to help separate and identify other compounds based on their interactions with the methoxy and amine functional groups .

Biochemistry

In biochemistry, the compound could be tagged with fluorescent groups or isotopes to study biological processes. It might be used to trace the pathways of metabolic reactions or to investigate the binding interactions within cellular structures .

Eigenschaften

IUPAC Name |

N-[(3-bromo-4-methoxyphenyl)methyl]-1-methoxypropan-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18BrNO2/c1-9(8-15-2)14-7-10-4-5-12(16-3)11(13)6-10/h4-6,9,14H,7-8H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOIGPIHILBZHIL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(COC)NCC1=CC(=C(C=C1)OC)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18BrNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50386149 |

Source

|

| Record name | STK232600 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50386149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-Bromo-4-methoxybenzyl)(2-methoxy-1-methylethyl)amine | |

CAS RN |

352436-21-6 |

Source

|

| Record name | STK232600 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50386149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[(2-Chlorobenzyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde](/img/structure/B1272686.png)